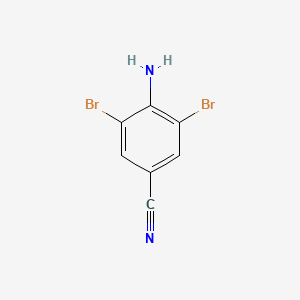

4-Amino-3,5-dibromobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIGJWZPRNWPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370675 | |

| Record name | 4-amino-3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58633-04-8 | |

| Record name | 4-amino-3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzonitrile

CAS Number: 58633-04-8

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-Amino-3,5-dibromobenzonitrile, also known by its alternative name 2,6-Dibromo-4-cyanoaniline, is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and materials science.[1] Its unique structure, featuring a central benzene ring substituted with an amino group, a cyano moiety, and two bromine atoms, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for regioselective chemical transformations, making it a valuable intermediate in the creation of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive exploration of this compound, from its fundamental properties to its synthesis, analytical characterization, and applications, with a particular focus on its emerging role in drug discovery.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source |

| CAS Number | 58633-04-8 | [1] |

| Molecular Formula | C₇H₄Br₂N₂ | [1] |

| Molecular Weight | 275.93 g/mol | [1] |

| Appearance | White to off-white or light yellow to brown solid | [2] |

| Melting Point | 188 - 192 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane and chloroform. | [2] |

| Stability | Stable under normal conditions, but may react with strong oxidizing agents. | [2] |

Synthesis of this compound: A Detailed Protocol and Rationale

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Aminobenzonitrile

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: While maintaining the temperature between 0-5 °C, add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution of 4-aminobenzonitrile. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated sodium thiosulfate to quench any unreacted bromine.

-

Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven.

Causality Behind Experimental Choices

-

Choice of Solvent: Glacial acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the starting material and is resistant to oxidation by bromine.

-

Temperature Control: The initial cooling to 0-5 °C is crucial to moderate the exothermic nature of the bromination reaction and to prevent unwanted side reactions.

-

Stoichiometry of Bromine: A slight excess of bromine (2.1 equivalents) is used to ensure the complete dibromination of the aromatic ring at the positions ortho to the activating amino group.

-

Quenching and Neutralization: Sodium thiosulfate is used to safely neutralize any excess bromine, a hazardous and reactive reagent. Subsequent neutralization with sodium bicarbonate is necessary to remove the acidic solvent and facilitate the precipitation of the amine product.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard and effective methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

¹H NMR (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum of this compound is expected to show two key signals:

-

A singlet in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons.

-

A broad singlet in the region of δ 4.0-5.0 ppm corresponding to the two protons of the amino group. The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR):

-

Expected Signals: The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include:

-

A signal for the cyano carbon (C≡N) typically in the range of δ 115-120 ppm.

-

Signals for the aromatic carbons. The carbon attached to the amino group will be shifted upfield, while the carbons attached to the bromine atoms will be shifted downfield. The quaternary carbon attached to the cyano group will also be identifiable.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this type of aromatic compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Program: A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method will allow for the separation of this compound from any starting material, mono-brominated intermediates, or other impurities. The purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (275.93 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.

Applications in Drug Development and Proteomics Research

The unique structural features of this compound make it a valuable scaffold in the design and synthesis of bioactive molecules, particularly in the field of oncology.[1]

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, are built upon aniline and quinazoline cores. The 4-amino-benzonitrile moiety is a key pharmacophore in several potent kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the amino group provides a point for further chemical modification to enhance binding affinity and selectivity for the target kinase.

Derivatives of 4-aminobenzonitrile have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3] For instance, the anti-cancer drug Erlotinib, an EGFR inhibitor, is synthesized from an aniline derivative.[4] The dibromo substitution in this compound can provide additional points of interaction within the ATP-binding pocket of kinases and can also modulate the pharmacokinetic properties of the molecule.

Caption: Role of this compound in drug discovery.

Application in Proteomics Research

The term "proteomics research" associated with this compound likely refers to its use in chemical proteomics.[1] Chemical proteomics is a powerful technique used to identify the protein targets of small molecules. In this approach, a derivative of this compound could be immobilized on a solid support and used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry, revealing the cellular pathways and targets modulated by the compound. This is a critical step in understanding the mechanism of action of a potential drug candidate.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on information from safety data sheets (SDS) of similar compounds.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Keep away from strong oxidizing agents.

First Aid Measures:

-

After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal:

-

Dispose of this material and its container as hazardous waste, in accordance with local, regional, and national regulations.

Conclusion: A Versatile Tool for Future Discoveries

This compound stands out as a valuable and versatile building block in the landscape of chemical synthesis. Its well-defined structure and multiple reactive sites provide a robust platform for the development of novel compounds with significant potential in drug discovery, particularly in the realm of kinase inhibitors for cancer therapy. This in-depth guide has provided a comprehensive overview of its properties, a detailed and rationalized synthesis protocol, robust analytical methods for its characterization, and an exploration of its applications. As research continues to uncover new therapeutic targets, the utility of strategically designed intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative medicines and materials.

References

-

PubChem. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309). [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubMed. 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. [Link]

-

Current Topics in Medicinal Chemistry. 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. [Link]

-

PubMed Central. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

Methylamine Supplier. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dibromobenzonitrile

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties, analytical characterization, and handling of 4-Amino-3,5-dibromobenzonitrile (CAS No: 58633-04-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the implications of the compound's properties. We present detailed, field-proven protocols for spectroscopic and chromatographic analysis, emphasizing a self-validating approach to quality assessment. The significance of the compound's functional groups—amino, bromo, and nitrile—is discussed in the context of its utility as a chemical intermediate and research tool, particularly in fields like proteomics.[1]

Introduction and Strategic Significance

This compound is a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. Its rigid structure, featuring a highly substituted benzene ring, provides a valuable scaffold for building more complex molecules. The strategic placement of its functional groups dictates its chemical reactivity and physical properties, making it a versatile intermediate.

The nitrile moiety (C≡N) is particularly noteworthy. In modern drug design, the nitrile group is recognized not merely as a synthetic handle but as a critical pharmacophore. It can modulate physicochemical properties to enhance bioavailability, improve metabolic stability, and serve as a bioisostere for groups like carbonyls or halogens.[2] Its ability to participate in hydrogen bonding, polar interactions, and π-π stacking allows it to enhance binding affinity and selectivity for protein targets.[2][3] The presence of two bromine atoms significantly increases the molecule's lipophilicity and molecular weight, while the amino group provides a key site for nucleophilic reactions and salt formation.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical characteristics of a compound are foundational to its application, dictating everything from reaction conditions to formulation strategies. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonym | 2,6-Dibromo-4-cyanoaniline | [1][4] |

| CAS Number | 58633-04-8 | [4][5] |

| Molecular Formula | C₇H₄Br₂N₂ | [4][6] |

| Molecular Weight | 275.93 g/mol | [4][5] |

| Appearance | White to off-white or light yellow solid | [5][6] |

| Melting Point | 188 - 192 °C | [6] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [6] |

| XLogP3 (Computed) | 2.3 | [4] |

| Hydrogen Bond Donor Count | 1 (via -NH₂) | [4] |

| Hydrogen Bond Acceptor Count | 2 (via C≡N and -N H₂) | [4] |

Field Insights:

-

High Melting Point: The melting point of 188-192 °C is indicative of a highly stable, well-ordered crystalline lattice.[6] This stability is conferred by strong intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile and C-Br bonds. This thermal stability is advantageous for reactions requiring elevated temperatures.

-

Solubility Profile: The compound's insolubility in water is expected, given the large, hydrophobic surface area created by the dibrominated benzene ring.[6] Its solubility in chlorinated organic solvents like dichloromethane highlights its nonpolar character.[6] This profile is critical for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization or column chromatography), and analytical sample preparation.

-

Lipophilicity (XLogP3): The computed XLogP3 of 2.3 suggests a moderate degree of lipophilicity, a key parameter in drug development for predicting membrane permeability and oral absorption.[4] The two bromine atoms are major contributors to this value.

Analytical Characterization: A Self-Validating Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of any research chemical. Each technique provides a piece of the puzzle, and together they create a self-validating system where the results of one method corroborate the others.

Caption: A self-validating workflow for the characterization of chemical intermediates.

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Causality: IR spectroscopy is the first line of inquiry for structural confirmation because it provides a rapid, non-destructive "fingerprint" of a molecule's functional groups. The principle rests on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of chemical bonds.

-

Expected Spectral Features:

-

~3400-3300 cm⁻¹: Two distinct, sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).

-

~2230-2210 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretch. This peak is often very clean and is a key identifier.

-

~1600-1450 cm⁻¹: Multiple peaks from the aromatic C=C ring stretches.

-

~700-500 cm⁻¹: A strong absorption corresponding to the C-Br stretching vibrations.

-

-

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Rationale: ATR is chosen for its simplicity. It requires no sample preparation (like KBr pellets) and is ideal for solid powders.

-

Step 1: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Step 2: Place a small amount (~1-2 mg) of the this compound solid onto the crystal.

-

Step 3: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Step 4: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Step 5: Compare the resulting spectrum with the expected peak locations to confirm the presence of all key functional groups.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

-

Causality: NMR provides the definitive map of the molecule's H and C atoms. It exploits the magnetic properties of atomic nuclei, where the chemical environment of each nucleus dictates its resonance frequency, providing unambiguous structural information.

-

Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

~7.8-8.0 ppm (Singlet, 2H): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They will appear as a single signal (a singlet) integrating to two protons.

-

~4.5-5.5 ppm (Broad Singlet, 2H): The two protons of the amino group will appear as a broad singlet that integrates to two protons. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

-

Expected ¹³C NMR Spectrum:

-

The molecule's symmetry means only four distinct aromatic carbon signals are expected, plus the nitrile carbon.

-

~150 ppm: Carbon attached to the amino group (C4).

-

~135 ppm: Aromatic carbons attached to hydrogen (C2, C6).

-

~118 ppm: Nitrile carbon (-C≡N).

-

~110 ppm: Carbon attached to the nitrile group (C1).

-

~100 ppm: Carbons attached to the bromine atoms (C3, C5).

-

-

Protocol: Sample Preparation for NMR

-

Rationale: Proper solvent selection (e.g., DMSO-d₆ for its excellent dissolving power) and concentration are key for a high-quality spectrum.

-

Step 1: Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

-

Step 2: Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Step 3: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Step 4: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

-

C. Mass Spectrometry (MS): The Definitive Molecular Weight

-

Causality: MS provides the exact molecular weight, which is the most direct evidence of the correct elemental composition. For this compound, it also offers a unique validation signature due to the natural isotopic abundance of bromine.

-

Expected Features (Electron Ionization - EI-MS):

-

Molecular Ion Cluster: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic pattern in a ratio of roughly 1:2:1. This is a powerful diagnostic tool.

-

M⁺: ~274 (for C₇H₄⁷⁹Br₂N₂)

-

M+2⁺: ~276 (for C₇H₄⁷⁹Br⁸¹BrN₂)

-

M+4⁺: ~278 (for C₇H₄⁸¹Br₂N₂)

-

-

Fragmentation: Expect to see loss of Br (M-79/81) and HCN (M-27) as potential fragmentation pathways.

-

Chromatographic Purity Assessment

-

Causality: While spectroscopy confirms identity, chromatography quantifies purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this task. It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Protocol: RP-HPLC with UV Detection

-

Rationale: A C18 column is a robust, general-purpose choice for nonpolar to moderately polar compounds. A gradient elution ensures that both early and late-eluting impurities are resolved. UV detection is suitable as the aromatic ring is a strong chromophore.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Prepare a ~0.5 mg/mL solution in Acetonitrile.

-

Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A high-purity sample should show a single major peak with minimal secondary peaks.

-

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a chemical that must be handled with appropriate precautions.

-

GHS Hazard Information: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Signal Word: Warning.

-

-

Safe Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8] In case of contact, flush the affected area immediately with copious amounts of water.[7]

-

Hygiene: Wash hands thoroughly after handling.[8]

-

-

Storage and Stability:

Conclusion

This compound is a well-defined chemical intermediate whose properties are dictated by the interplay of its amino, dibromo, and nitrile functionalities. Its high melting point and solubility profile are consistent with a stable, moderately lipophilic aromatic compound. Its identity and purity can be unequivocally established through a multi-technique analytical workflow combining IR, NMR, MS, and HPLC. For researchers in synthetic chemistry and drug discovery, a thorough understanding of these core characteristics is paramount for its effective and safe utilization in the lab.

References

- This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

-

This compound | C7H4Br2N2 | CID 2735314. (n.d.). PubChem. Retrieved from [Link]

- 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279. (n.d.). PubChem. Retrieved from [Link]

-

This compound - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Application of Nitrile in Drug Design. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H4Br2N2 | CID 2735314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 58633-04-8 [sigmaaldrich.com]

- 6. This compound | Properties, Uses, Safety & Supplier China | High Quality Chemical Manufacturer [nj-finechem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

4-Amino-3,5-dibromobenzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3,5-dibromobenzonitrile

Authored by: A Senior Application Scientist

Foreword: In the landscape of synthetic chemistry and drug development, the precise understanding of a molecule's architecture is paramount. It is this architecture that dictates reactivity, biological interaction, and material properties. This guide offers a comprehensive exploration of this compound, a halogenated aromatic compound of significant interest. We move beyond a superficial overview to provide researchers, scientists, and drug development professionals with a detailed analysis of its structural, electronic, and spectroscopic characteristics. The causality behind its properties and the practical methodologies for its synthesis are elucidated to empower its application in advanced research.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2,6-Dibromo-4-cyanoaniline, is a polysubstituted aromatic compound.[1][2] Its structure is built upon a central benzene ring, functionalized with a nitrile (-C≡N) group, an amino (-NH₂) group, and two bromine (-Br) atoms. This specific arrangement of electron-donating and electron-withdrawing groups imparts a unique electronic character and reactivity profile, making it a valuable intermediate in synthetic chemistry.[2]

The fundamental properties of this molecule are summarized below, providing a quantitative foundation for the subsequent discussions.

| Property | Value | Source(s) |

| CAS Number | 58633-04-8 | [1][2][3] |

| Molecular Formula | C₇H₄Br₂N₂ | [1][2][3] |

| Molecular Weight | 275.93 g/mol | [1][2][3] |

| Appearance | Light yellow to brown solid | [4] |

| Melting Point | 188 - 192 °C | [4] |

| InChIKey | UWIGJWZPRNWPBK-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=C(C=C(C(=C1Br)N)Br)C#N | [1] |

Elucidation of the Molecular Architecture

A molecule's functionality is a direct consequence of its three-dimensional structure and the interplay of its constituent atoms. For this compound, a combination of crystallographic and spectroscopic techniques provides a complete picture.

Crystal Structure Analysis

X-ray crystallography offers an unambiguous determination of the solid-state structure. A recent study on the crystal structure of this compound reveals critical details about its geometry.[6] The molecule crystallizes in a well-defined lattice, with intermolecular interactions, such as hydrogen bonding from the amino group, playing a significant role in the packing arrangement. The benzene ring is essentially planar, with the nitrile and amino groups lying in the same plane. The C-Br bond lengths and the C-C-N bond angle of the nitrile group are consistent with values for similar aromatic compounds. This empirical data is the authoritative ground truth for the molecule's conformation in the solid state.

Spectroscopic Fingerprinting

Spectroscopy provides the means to probe the molecular structure in various states and serves as the primary tool for routine characterization.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations characteristic of its functional groups. The presence of key absorption bands validates the molecular structure.[1][5]

-

N-H Stretching: The amino group typically exhibits two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C≡N Stretching: A sharp, intense absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-Br Stretching: Vibrations for the carbon-bromine bonds are found in the fingerprint region, typically below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms. Due to the molecule's C₂ᵥ symmetry, a simplified spectrum is expected.

-

¹H NMR: The two aromatic protons are chemically and magnetically equivalent. They are expected to appear as a single sharp singlet in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the amino group will also produce a singlet, though its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: Four distinct signals are anticipated for the aromatic carbons: one for the two equivalent CH carbons, one for the carbon bearing the nitrile group, one for the carbon bearing the amino group, and one for the two equivalent carbons bearing the bromine atoms. The carbon of the nitrile group will appear in the δ 115-120 ppm range.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.[1]

-

Molecular Ion Peak: The mass spectrum will show a characteristic cluster of peaks for the molecular ion [M]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in three peaks at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with a relative intensity ratio of approximately 1:2:1. The exact mass is 273.874124 g/mol .[5]

| Spectroscopic Data | Characteristic Signature |

| FTIR (cm⁻¹) | ~3400-3500 (N-H stretch), ~2230 (C≡N stretch), ~1500-1600 (C=C stretch) |

| ¹H NMR (ppm) | Singlet (Ar-H), Singlet (NH₂) |

| MS (m/z) | Isotopic cluster for [M]⁺ due to two bromine atoms (approx. 1:2:1 ratio) |

Electronic Landscape and Chemical Reactivity

The reactivity of this compound is governed by the electronic push-pull between its substituents. Understanding this interplay is key to predicting its behavior in chemical transformations.

The Influence of Substituents

-

Amino (-NH₂) Group: As a powerful electron-donating group (+M effect > -I effect), it significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.

-

Nitrile (-C≡N) Group: This is a strong electron-withdrawing group (-M and -I effects), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

-

Bromine (-Br) Atoms: Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because of their weaker electron-donating resonance effect (+M).

The net effect is a highly polarized molecule. The potent activating effect of the amino group dominates, but the ortho positions are sterically hindered and occupied by bromine atoms. The para position is occupied by the deactivating nitrile group. This electronic configuration makes further electrophilic aromatic substitution on the ring challenging.

Caption: Electronic effects of substituents on the aromatic ring.

Primary Reactive Sites

The primary sites for chemical reactions are the functional groups themselves rather than the aromatic ring.

-

Amino Group: This group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to replace the amino group with other functionalities.

-

Nitrile Group: The nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (via an intermediate amide) or reduced using reagents like LiAlH₄ to yield a primary amine (4-(aminomethyl)-2,6-dibromoaniline).

Synthesis Protocol: Electrophilic Bromination

The most direct synthesis of this compound involves the selective dibromination of 4-aminobenzonitrile. The strong activating nature of the amino group directs the two bromine atoms to its ortho positions.

Objective: To synthesize this compound via the electrophilic bromination of 4-aminobenzonitrile.

Causality of Experimental Choices:

-

Solvent: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromine. It also serves as a mild acidic catalyst.

-

Reagent: Molecular bromine (Br₂) is the electrophilic brominating agent. It is added slowly to control the reaction rate and temperature, preventing the formation of over-brominated byproducts.

-

Temperature Control: The reaction is initially conducted at room temperature. Gentle heating may be required to ensure the reaction goes to completion. Exothermic reactions must be controlled to maintain selectivity.

-

Work-up: The reaction is quenched with a reducing agent (sodium bisulfite) to destroy any excess bromine. Neutralization with a base (sodium bicarbonate or ammonium hydroxide) is necessary to deprotonate the product and facilitate its precipitation from the aqueous medium.

Step-by-Step Methodology

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid.

-

Bromination: While stirring the solution at room temperature, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If required, gently heat the mixture to 40-50°C to drive the reaction to completion.

-

Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water.

-

Neutralization & Precipitation: Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a strategic building block in several areas:

-

Pharmaceutical Synthesis: The nitrile group is a common pharmacophore or a precursor to other important functional groups in drug candidates.[7] The amino group provides a handle for building more complex molecular scaffolds.

-

Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides.

-

Proteomics Research: It has been cited as an amine used in proteomics research, likely as a chemical probe or a reagent for modifying proteins.[2]

-

Materials Science: The rigid, polar structure can be incorporated into polymers or organic materials with specific electronic or optical properties.

Conclusion

This compound is more than a simple chemical intermediate; it is a molecule with a rich structural and electronic character. Its architecture, confirmed by crystallographic and spectroscopic data, features a delicate balance of activating and deactivating groups that precisely dictates its reactivity. The methodologies for its synthesis are robust and rely on fundamental principles of electrophilic aromatic substitution. For the researchers and developers employing this compound, the in-depth understanding provided herein serves as a critical foundation for innovation in medicine, agriculture, and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jiang, J. (2024). Crystal structure of this compound, C₇H₄Br₂N₂. Zeitschrift für Kristallographie - New Crystal Structures, 239(3). [Link]

-

PubChem. 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. [Link]

-

SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

-

Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1933–1939. [Link]

- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

National Institute of Standards and Technology. Benzonitrile, 4-bromo-. NIST Chemistry WebBook. [Link]

-

PubChem. 4-Amino-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. [Link]

-

ResearchGate. (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

World Journal of Pharmaceutical Sciences. Synthesis, molecular docking and biological activity of 4-aminoantipyrine dithiocarbamate derivatives. [Link]

- Google Patents. EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.

- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

OSTI.GOV. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. [Link]

Sources

- 1. This compound | C7H4Br2N2 | CID 2735314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 58633-04-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | Properties, Uses, Safety & Supplier China | High Quality Chemical Manufacturer [nj-finechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Amino-3,5-dibromobenzonitrile from p-aminobenzonitrile

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-dibromobenzonitrile from p-Aminobenzonitrile

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of this compound, a key intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved via the direct electrophilic bromination of the readily available starting material, p-aminobenzonitrile. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, outlines critical safety and handling procedures, and describes analytical methods for the characterization of the final product. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.

Introduction and Scientific Principles

This compound, also known as 2,6-dibromo-4-cyanoaniline, is a halogenated aromatic compound of significant synthetic utility.[1] Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and two bromine atoms, offers multiple reaction sites for developing more complex molecular architectures. The synthesis from p-aminobenzonitrile is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.

The reaction is governed by the powerful activating and directing effects of the amino (-NH₂) group on the aromatic ring. As a strong electron-donating group, the amino substituent massively increases the nucleophilicity of the benzene ring, making it highly susceptible to attack by electrophiles. Furthermore, it is a potent ortho, para-director. Since the para position is already occupied by the nitrile group, incoming electrophiles are directed exclusively to the two equivalent ortho positions (C3 and C5), leading to the desired dibrominated product. The nitrile (-CN) group, being electron-withdrawing, has a deactivating and meta-directing influence, but its effect is overcome by the much stronger activating nature of the amino group.

Reaction Workflow and Physicochemical Data

The synthesis proceeds via a straightforward workflow involving the controlled addition of a brominating agent to the substrate in a suitable solvent, followed by precipitation and purification.

Table 1: Physicochemical Properties of Key Compounds

| Property | p-Aminobenzonitrile (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₆N₂ | C₇H₄Br₂N₂[1] |

| Molecular Weight | 118.14 g/mol | 275.93 g/mol [1][2] |

| Appearance | White to pale yellow crystalline powder[3] | Light yellow to brown solid[4] |

| Melting Point | 83-85 °C[5] | ~190 °C (Varies with purity) |

| CAS Number | 873-74-5[3] | 58633-04-8[1][2] |

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic systems.[6][7]

Materials and Reagents

-

p-Aminobenzonitrile (1.18 g, 10.0 mmol, 1.0 eq.)

-

Glacial Acetic Acid (25 mL)

-

Bromine (Br₂) (1.1 mL, 3.44 g, 21.5 mmol, 2.15 eq.)

-

Deionized Water

-

Ethanol

-

Sodium Thiosulfate (for quenching excess bromine if necessary)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize HBr fumes), dissolve p-aminobenzonitrile (1.18 g, 10.0 mmol) in glacial acetic acid (25 mL).

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. This is critical to control the exothermic nature of the bromination reaction.

-

Bromine Addition: Prepare a solution of bromine (1.1 mL, 21.5 mmol) in 5 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred p-aminobenzonitrile solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. The slow addition prevents overheating and the formation of undesired byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. This will cause the crude product to precipitate out of the solution.[8][9]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization.[10] Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.

Characterization and Analysis

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum of the product is expected to be simple. The characteristic pair of doublets from the starting material (around δ 7.4 and 6.6 ppm) will be replaced by a single peak (a singlet) for the two equivalent aromatic protons (H2 and H6).[11] A broad singlet corresponding to the amino (-NH₂) protons will also be present.

-

¹³C NMR Spectroscopy: The spectrum will show characteristic shifts for the four unique carbon atoms in the aromatic ring, in addition to the nitrile carbon. The symmetry of the molecule will result in fewer signals compared to a mono-substituted analogue.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a compound containing two bromine atoms. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a sharp C≡N stretching vibration around 2220-2230 cm⁻¹, and C-Br stretching vibrations in the lower frequency region (typically 500-650 cm⁻¹).

Critical Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

p-Aminobenzonitrile: Harmful if swallowed and causes skin and eye irritation.[3][12] It is a suspected methemoglobin former, which can lead to cyanosis (a bluish discoloration of the skin due to lack of oxygen).[3] Always wear gloves and eye protection when handling.

-

Bromine (Br₂): This reagent is extremely dangerous and requires utmost care. It is fatal if inhaled , causes severe, slow-healing skin burns and serious eye damage.[13][14][15] It is also highly corrosive and a strong oxidizer. All manipulations involving bromine must be conducted in a certified chemical fume hood. Personal protective equipment, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield, is mandatory.[13] An emergency eyewash and shower must be immediately accessible.

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with appropriate PPE.

-

Hydrogen Bromide (HBr) Gas: This is a toxic and corrosive gas produced as a byproduct of the reaction. The reaction must be set up with a gas trap (e.g., a bubbler containing a sodium thiosulfate or sodium hydroxide solution) to neutralize the fumes.

-

General Handling: Avoid inhalation of dust and vapors.[5] Wash hands thoroughly after handling all chemicals.[12] Contaminated clothing should be removed and laundered before reuse.[3]

Conclusion

The is an efficient and instructive example of electrophilic aromatic substitution. By leveraging the strong directing effect of the amino group, the dibrominated product can be obtained in a controlled manner. Adherence to the detailed experimental protocol and stringent observation of the outlined safety measures are paramount for the successful and safe execution of this synthesis. The resulting product serves as a versatile platform for further chemical modification in the development of novel therapeutics and advanced materials.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.

- Carl Roth. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.

- Carl Roth. (n.d.). Safety Data Sheet: Bromine.

- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet - 4-Aminobenzonitrile.

- Sigma-Aldrich. (n.d.). This compound | 58633-04-8.

- Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

- SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine.

- ChemicalBook. (n.d.). 4-Aminobenzonitrile - Safety Data Sheet.

- Ricca Chemical Company. (2025, April 2). Safety Data Sheet - Bromine.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Bromine.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Ain Shams University.

- ChemicalBook. (n.d.). 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis.

- ChemicalBook. (2025, August 9). 4-Amino-3-bromobenzonitrile - Safety Data Sheet.

- Benchchem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.

- Thermo Fisher Scientific. (2021, December 25). Safety Data Sheet - 4-Amino-3-nitrobenzonitrile.

- Echemi.com. (n.d.). 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE SDS, 201857-39-8 Safety Data Sheets.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- Sigma-Aldrich. (n.d.). 4-Amino-3-bromobenzonitrile 97 50397-74-5.

- Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 4-aminoazobenzene.

- Patsnap. (n.d.). Preparation method of aminobenzonitrile.

- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.

- Merck. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.

- ResearchGate. (n.d.). PRACTICAL APPROACH TO GREEN CHEMISTRY.

- PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- University of Calcutta. (2020, March 20). Experiment : 1 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene).

- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 58633-04-8.

- National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - [sigmaaldrich.cn]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. carlroth.com [carlroth.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Aminobenzonitrile(873-74-5) 1H NMR [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. tatachemicals.com [tatachemicals.com]

- 15. seastarchemicals.com [seastarchemicals.com]

4-Amino-3,5-dibromobenzonitrile IUPAC name

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzonitrile: Synthesis, Characterization, and Applications

Introduction

This compound, also known by its IUPAC name, is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a benzonitrile core functionalized with a nucleophilic amino group and two bromine atoms, makes it a highly versatile intermediate. The strategic placement of these functional groups—the electron-donating amine and the electron-withdrawing nitrile and bromine atoms—creates a unique electronic and steric profile, rendering it a valuable building block for the synthesis of complex heterocyclic molecules, agrochemicals, and pharmaceutical agents.[2][3] This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of its properties, a detailed and validated synthesis protocol, characterization methodologies, and its applications in modern research and development.

PART 1: Physicochemical Properties & Spectroscopic Characterization

The utility of a chemical intermediate is fundamentally dictated by its physical properties and structural identity. The data presented herein are critical for designing reaction conditions, purification strategies, and for the unambiguous confirmation of the material's identity post-synthesis.

Physicochemical Data

Quantitative data for this compound are summarized in the table below. These values are essential for laboratory handling, reaction setup, and safety considerations.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Alternate Name | 2,6-Dibromo-4-cyanoaniline | [2] |

| CAS Number | 58633-04-8 | [1] |

| Molecular Formula | C₇H₄Br₂N₂ | [1][2] |

| Molar Mass | 275.93 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 188 - 192 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane and chloroform. | [4] |

Spectroscopic Characterization Protocols

Unambiguous structural confirmation is a cornerstone of chemical synthesis. The following are standard, self-validating protocols for the characterization of this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

-

Protocol:

-

Ensure the sample is completely dry to avoid a broad O-H signal from water.

-

Acquire a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Expected Peaks & Causality:

-

~3450-3250 cm⁻¹ (N-H stretch): Two distinct sharp peaks are expected for the primary amine (-NH₂), corresponding to the symmetric and asymmetric stretching vibrations.

-

~2230-2210 cm⁻¹ (C≡N stretch): A sharp, strong absorption characteristic of the nitrile group. Its position indicates conjugation with the aromatic ring.

-

~1620-1580 cm⁻¹ (C=C stretch): Absorptions corresponding to the aromatic ring stretching vibrations.

-

~800-600 cm⁻¹ (C-Br stretch): A strong absorption in the fingerprint region confirming the presence of bromo-substituents.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

-

Expected Spectra & Causality:

-

¹H NMR:

-

A singlet integrating to 2H in the aromatic region (typically ~7.5-8.0 ppm). This signal corresponds to the two equivalent aromatic protons at positions 2 and 6. The singlet nature arises from the symmetrical substitution pattern.

-

A broad singlet corresponding to the 2 protons of the amino group (-NH₂). Its chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Expect 4 distinct signals due to the molecule's symmetry.

-

A low-field signal for the nitrile carbon (C≡N).

-

Signals for the four unique aromatic carbons: C-CN, C-NH₂, C-Br, and C-H. The carbons attached to bromine (C-Br) will appear at a characteristic upfield shift compared to unsubstituted aromatic carbons.

-

-

3. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition.

-

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer's ion source via a direct insertion probe or after GC separation.

-

The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer.

-

-

Expected Result & Causality:

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. There will be three peaks at m/z values corresponding to the presence of ²Br₇₉, ¹Br₇₉¹Br₈₁, and ²Br₈₁, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive confirmation of a dibrominated compound. For C₇H₄Br₂N₂, the expected molecular ion peaks would be around m/z = 274, 276, and 278.[1]

-

PART 2: Synthesis Protocol

The synthesis of this compound is most efficiently achieved via the direct electrophilic bromination of 4-aminobenzonitrile. The amino group is a powerful activating group that directs electrophiles to the ortho and para positions. Since the para position is occupied by the nitrile group, bromination occurs exclusively at the two equivalent ortho positions (3 and 5).

Experimental Workflow: Electrophilic Bromination

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

-

Rationale: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromine. The reaction is performed at low temperature initially to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (1 eq.) in glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

-

Bromination:

-

In the dropping funnel, prepare a solution of bromine (2.1 eq.) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred 4-aminobenzonitrile solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: A slight excess of bromine ensures complete dibromination. Slow, dropwise addition is crucial to manage the reaction's exothermicity and prevent the formation of over-brominated byproducts.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate. Stir until the red-orange color of excess bromine disappears.

-

Causality: Sodium thiosulfate is a quenching agent that neutralizes unreacted bromine, making the reaction mixture safer to handle.

-

Slowly add a concentrated sodium hydroxide solution to the mixture until it is alkaline (pH > 8). This deprotonates the anilinium salt formed in the acidic medium, causing the neutral product to precipitate.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified white to off-white crystals in a vacuum oven. The final product's identity and purity should be confirmed using the characterization methods described in Part 1.

-

PART 3: Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical transformations.

Role as a Versatile Synthetic Scaffold

The molecule's structure offers multiple reaction sites for building molecular complexity:

-

Amino Group: Can undergo N-alkylation, N-acylation, diazotization (to be replaced by other groups), and can act as a nucleophile in condensation reactions to form heterocycles (e.g., quinazolines, benzodiazepines).[5]

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further functionalization.

-

Bromo Substituents: Can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. They also provide steric bulk and modulate the electronics of the aromatic ring.

Caption: Potential synthetic transformations of this compound.

Use in Drug Discovery

While direct applications are proprietary, the structural motif is present in molecules explored for various therapeutic areas. The parent 4-aminobenzonitrile core is a known building block for drugs like the HIV non-nucleoside reverse transcriptase inhibitor Etravirine and the non-steroidal anti-androgen Bicalutamide.[3][6] The dibromo- derivative serves as a modified version of this key intermediate, allowing medicinal chemists to:

-

Probe Structure-Activity Relationships (SAR): By replacing hydrogen with bromine, researchers can investigate how steric bulk and electronic changes at the 3 and 5 positions affect a drug candidate's binding affinity and biological activity.

-

Improve Metabolic Stability: The C-Br bonds are generally more resistant to metabolic oxidation than C-H bonds, which can improve the pharmacokinetic profile of a drug candidate.

-

Serve as a Handle for Late-Stage Functionalization: The bromine atoms can be used in cross-coupling reactions to rapidly generate a library of analogs from a common advanced intermediate, accelerating the drug discovery process.

PART 4: Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: May be harmful if swallowed and may cause an allergic skin reaction.[7] It is irritating to the eyes, respiratory system, and skin.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8] Use a dust mask or work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from strong oxidizing agents.[4][9]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 3-Bromo-4-Aminobenzonitrile. Retrieved from [Link]

- Boehringer Ingelheim Pharma GmbH & Co. Kg. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (U.S. Patent No. US20100210845A1). Google Patents.

-

Xinxiang Jinyuan Chemical Co., Ltd. (n.d.). Preparation method of aminobenzonitrile. Eureka | Patsnap. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]

-

MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

Sources

- 1. This compound | C7H4Br2N2 | CID 2735314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | Properties, Uses, Safety & Supplier China | High Quality Chemical Manufacturer [nj-finechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. 4-氨基-3-溴苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 58633-04-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 4-Amino-3,5-dibromobenzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-3,5-dibromobenzonitrile, a key intermediate in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes known solubility data with practical, field-proven methodologies for its determination.

Introduction: Understanding the Significance of Solubility for this compound

This compound, with the chemical formula C₇H₄Br₂N₂, is a halogenated aromatic amine utilized in specialized fields such as proteomics research.[1] Its molecular structure, characterized by a polar amino group and a cyano moiety, alongside bulky, nonpolar bromine atoms, imparts a nuanced solubility profile that is critical for its application.

The solubility of this compound is a pivotal parameter that governs its utility in organic synthesis, purification, and formulation. For instance, in synthetic reactions, the choice of solvent is dictated by the ability to dissolve reactants and facilitate chemical transformations. In drug development, solubility is a key determinant of a compound's bioavailability and subsequent therapeutic efficacy. A thorough understanding of its behavior in various organic solvents is therefore essential for optimizing experimental conditions and achieving desired outcomes.

Key Physicochemical Properties:

Qualitative Solubility Profile of this compound

| Solvent Class | Specific Solvent | Solubility | Reference |

| Polar Protic | Water | Insoluble | [3] |

| Halogenated | Dichloromethane | Soluble | [3] |

| Chloroform | Soluble | [3] |

This profile is consistent with the "like dissolves like" principle. The large, nonpolar dibrominated benzene ring dominates the molecule's character, leading to poor solubility in highly polar water and good solubility in nonpolar halogenated solvents.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound in their specific solvent systems, two detailed protocols are provided: a qualitative method for rapid screening and a quantitative method for precise measurement.

Causality Behind Experimental Choices

The selection of solvents for solubility testing should be systematic, covering a range of polarities and chemical functionalities. The protocol begins with water, the universal baseline, and proceeds through a series of organic solvents with varying dielectric constants. The inclusion of acidic and basic aqueous solutions is a classical method to probe the presence of ionizable functional groups, such as the amino group in the target compound.[4]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: All handling of the solid compound and organic solvents should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents, which is crucial for initial solvent screening for reactions or chromatography.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

-

Systematic Testing: Follow the workflow illustrated in the diagram below for a systematic evaluation.

Diagram of Qualitative Solubility Testing Workflow:

Caption: A workflow for the systematic qualitative solubility testing of this compound.

Protocol for Quantitative Solubility Determination (Equilibrium Solubility Method)

This protocol allows for the precise determination of the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen organic solvent(s)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial (e.g., 50 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the chosen solvent (e.g., 5 mL).

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted solution using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Implications for Research and Drug Development

The solubility profile of this compound has several key implications:

-

Reaction Chemistry: Its solubility in solvents like dichloromethane makes these suitable media for synthetic transformations. Conversely, its insolubility in water and hydrocarbon solvents like hexane can be exploited for product precipitation and purification.

-

Purification: Recrystallization, a common purification technique, relies on a compound having high solubility in a hot solvent and low solubility in the same solvent when cold. The data generated from the quantitative protocol can be used to identify suitable recrystallization solvents.

-